molecular formula C19H22N2O6S B296216 methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No. B296216
M. Wt: 406.5 g/mol
InChI Key: LSUWBLOWXHFSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been tested as a herbicide, showing promising results in controlling weed growth. In material science, methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has also been shown to bind to the mu-opioid receptor, a receptor involved in the regulation of pain.
Biochemical and Physiological Effects:
methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to have anti-inflammatory and analgesic effects in various animal models. methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has also been shown to have herbicidal effects, inhibiting the growth of certain weed species. In addition, methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective compound for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is its versatility, as it can be used in various fields and applications. methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is its limited solubility in water, which can make it challenging to use in certain experiments. In addition, the mechanism of action of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is not fully understood, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate. One area of focus is the development of new pain medications based on the anti-inflammatory and analgesic effects of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate. Another area of focus is the optimization of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate as a herbicide, potentially reducing the use of harmful chemicals in agriculture. Finally, the use of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate as a building block for the synthesis of new materials with unique properties is an area of interest in material science.
In conclusion, methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate and optimize its use in various applications.

Synthesis Methods

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of various chemicals, including benzoic acid, glycine, and methoxyphenylsulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis method of methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has been optimized to increase the yield and purity of the final product.

properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

InChI

InChI=1S/C19H22N2O6S/c1-13-11-14(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22)

InChI Key

LSUWBLOWXHFSMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.